molecular formula C14H13N3O2 B1619361 2-(Phenylcarbamoylamino)benzamide CAS No. 59968-66-0

2-(Phenylcarbamoylamino)benzamide

Cat. No. B1619361
CAS RN: 59968-66-0
M. Wt: 255.27 g/mol
InChI Key: JURFKSPPIXXOMA-UHFFFAOYSA-N
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Description

2-(Phenylcarbamoylamino)benzamide is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

Benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The structure of the synthesized compounds is confirmed by chemical tests, elemental (C, H, N, and S), and spectral (IR, 1HNMR,13C NMR, and mass) analysis .


Chemical Reactions Analysis

The reaction for the synthesis of benzamides is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Phenylcarbamoylamino)benzamide include a molecular weight of 255.27200, a density of 1.353g/cm3, a boiling point of 364.6ºC at 760 mmHg .

Safety And Hazards

While specific safety and hazard information for 2-(Phenylcarbamoylamino)benzamide is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid dust formation, and not breathe dust when handling similar compounds .

properties

IUPAC Name

2-(phenylcarbamoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-13(18)11-8-4-5-9-12(11)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,15,18)(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURFKSPPIXXOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304168
Record name 2-(phenylcarbamoylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylcarbamoylamino)benzamide

CAS RN

59968-66-0
Record name NSC164415
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164415
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(phenylcarbamoylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Carbamoylphenyl)-3-phenylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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